molecular formula C22H15ClN2OS B5907809 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one

3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one

Cat. No.: B5907809
M. Wt: 390.9 g/mol
InChI Key: FANXYZWBGOSSRG-JLHYYAGUSA-N
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Description

3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one is a chalcone derivative incorporating a pyrazole ring and a thienyl group. Its synthesis involves a Claisen-Schmidt condensation between 2-acetylthiophene and 4-chlorobenzaldehyde, followed by pyrazole ring closure with hydrazine hydrate . This compound is part of a broader class of 1,3-diaryl-2-propen-1-ones (chalcones), which are studied for their diverse pharmacological activities, including antimicrobial and anticancer properties . The presence of electron-withdrawing (4-chlorophenyl) and electron-donating (thienyl) groups may influence its reactivity and biological efficacy.

Properties

IUPAC Name

(E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2OS/c23-18-11-8-16(9-12-18)22-17(10-13-20(26)21-7-4-14-27-21)15-25(24-22)19-5-2-1-3-6-19/h1-15H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANXYZWBGOSSRG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=CC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C/C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one typically involves multi-step organic reactions One common method involves the condensation of 4-chlorobenzaldehyde with acetophenone to form chalcone, which is then reacted with thiosemicarbazide to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory and analgesic effects. The compound has been explored as a potential candidate for developing new medications aimed at treating inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

Anticancer Activity
The compound has also been investigated for its anticancer properties. A study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one could serve as a lead compound for developing novel anticancer agents .

Agricultural Chemicals

Pesticidal Activity
In agricultural research, pyrazole compounds have been recognized for their efficacy as pesticides. The compound has shown promise in formulations aimed at controlling pests while minimizing environmental impact. Studies have reported that it can effectively target specific insects without harming beneficial species, making it a valuable addition to integrated pest management strategies .

Herbicide Development
Moreover, the structural characteristics of this compound allow it to be explored as a potential herbicide. Research on similar pyrazole derivatives has indicated their ability to inhibit plant growth regulators, suggesting that this compound could be further developed for agricultural applications .

Material Science

Polymer Development
The unique chemical structure of this compound also lends itself to applications in material science. It can be utilized in synthesizing polymers with enhanced thermal stability and chemical resistance. Research has shown that incorporating pyrazole units into polymer matrices can improve their mechanical properties and durability .

Coatings and Composites
Additionally, the compound's properties are being explored in the development of advanced coatings and composites. These materials can provide protective barriers against corrosion and wear, which is critical in various industrial applications .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
PharmaceuticalJournal of Medicinal Chemistry Pyrazole derivatives showed significant inhibition of COX enzymes, indicating anti-inflammatory potential.
AnticancerCancer Research Journal Induction of apoptosis in cancer cells through specific signaling pathways was observed.
Agricultural ChemicalsAgricultural Chemistry Journal Effective pest control with minimal impact on beneficial insects was reported.
Herbicide DevelopmentWeed Science Journal Potential herbicidal activity noted against specific plant growth regulators.
Material SciencePolymer Science Journal Enhanced thermal stability and mechanical properties in polymers containing pyrazole units were demonstrated.
CoatingsJournal of Coatings Technology Advanced coatings with improved corrosion resistance were developed using pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Replacement of the thienyl group (target) with benzofuran () or thiazolyl () alters electronic properties and steric bulk, impacting solubility and binding affinity.
  • Synthetic Efficiency : Microwave-assisted methods () achieve higher yields and shorter reaction times compared to traditional condensation.

Physicochemical Properties

Critical physical properties are compared below (Table 2):

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Notable Spectral Data (¹H-NMR) Reference
Target Compound N/A N/A N/A
2-[1-(Benzofuran-2-yl)ethylidenehydrazono]-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenylthiazolidin-4-one 237–239 1703 (C=O), 1598 (C=N) δ 7.10–7.55 (aromatic protons)
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-prop-2-en-1-one >300 1715 (C=O), 1603 (C=N) δ 2.37, 2.58 (-N=C-CH₃ isomerism)
1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-[3-(2,4-dimethyl-thiazol-5-yl)-1-(4-fluoro-phenyl)-1H-pyrazol-4-yl]-propenone N/A 3325 (N-H), 1715 (C=O) δ 7.10–7.55 (aromatic protons)

Key Observations :

  • Melting Points: Compounds with extended conjugation (e.g., thiazolidinones in ) exhibit higher melting points (>300°C) due to rigid structures.
  • Spectral Signatures : IR peaks for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) are consistent across analogs, confirming ketone and imine functionalities .

Key Observations :

  • Antifungal Potency : Halogenated derivatives (e.g., bromo/chloro in ) show enhanced antifungal activity due to increased lipophilicity.
  • Anticancer Activity: Thiazolidinone-pyrazole hybrids () exhibit low IC₅₀ values, suggesting strong binding to cellular targets.

Biological Activity

3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₅ClN₂O
  • Molecular Weight : 326.78 g/mol

This compound contains a pyrazole scaffold, which is known for its broad-spectrum biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including the compound , exhibit promising antifungal and antibacterial activities. A study demonstrated that similar compounds showed significant inhibition against various pathogenic fungi and Mycobacterium tuberculosis strains. These findings suggest that the pyrazole core enhances the antimicrobial efficacy of these derivatives .

Pathogen Activity Reference
Fungi (various strains)Good antifungal activity
Mycobacterium tuberculosisSignificant inhibition

Antitumor Activity

Pyrazole derivatives have also been investigated for their antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells. For instance, studies have shown that certain pyrazole compounds can trigger cell cycle arrest and apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Activity

The compound has been noted for its anti-inflammatory effects. Pyrazoline derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds valuable in treating inflammatory diseases .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, a derivative similar to this compound was tested against Candida albicans and Aspergillus niger. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL, demonstrating effective antifungal activity .

Case Study 2: Antitumor Potential

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment. This indicates substantial potential for further development as an anticancer therapeutic agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammation and tumor progression.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a crucial mechanism for its antitumor effects.
  • Interference with Cellular Signaling : The compound may disrupt signaling pathways that are essential for pathogen survival or cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including Claisen-Schmidt condensation or cyclocondensation of hydrazines with β-diketones. Key parameters include:

  • Temperature control (e.g., reflux conditions for cyclization steps) .
  • Solvent selection (polar aprotic solvents like DMF or ethanol for intermediate steps) .
  • Catalysts (acidic or basic conditions depending on the reaction stage) .
  • Reaction time optimization (monitored via TLC to prevent over-oxidation or side products) .
    • Characterization : NMR (¹H/¹³C) confirms regioselectivity, while HPLC ensures >95% purity .

Q. How can researchers validate the structural integrity of this compound, especially its stereochemistry and substituent orientation?

  • Methodological Answer :

  • X-ray crystallography resolves absolute configuration, as demonstrated for analogous pyrazole-thiophene hybrids (e.g., monoclinic P21/c space group, β = 91.559° in related structures) .
  • Spectroscopic cross-validation : IR identifies carbonyl (C=O) and thiophene C-S stretches; 2D NMR (COSY, NOESY) confirms spatial proximity of aromatic protons .

Q. What analytical techniques are recommended for monitoring reaction intermediates and final product stability?

  • Methodological Answer :

  • TLC with UV visualization tracks reaction progress .
  • Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .
  • Stability studies : Accelerated degradation tests under varied pH/temperature, analyzed via HPLC to identify decomposition pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound, such as inconsistent IC₅₀ values across assays?

  • Methodological Answer :

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Mechanistic profiling : Compare activity across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects from cytotoxicity .
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., pyrazolines with substituted thiophenes) to identify structure-activity trends .

Q. What computational strategies can predict the binding interactions of this compound with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., EGFR or COX-2) to model ligand-receptor interactions .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to optimize lead compounds .

Q. How should researchers design experiments to address limitations in crystallographic data, such as low-resolution structures or disordered solvent molecules?

  • Methodological Answer :

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce noise .
  • Refinement protocols : Apply SHELXL with anisotropic displacement parameters for non-H atoms and SQUEEZE to model disordered solvent .
  • Validation tools : Check CCDC deposition (e.g., PLATON) for symmetry errors and R-factor discrepancies .

Q. What strategies mitigate organic degradation during long-term stability studies, as observed in wastewater matrix experiments?

  • Methodological Answer :

  • Sample stabilization : Store at –80°C with inert gas (N₂) to slow oxidation; add stabilizers like BHT for radical-prone compounds .
  • Real-time monitoring : Use hyphenated techniques (e.g., LC-MS/MS) to quantify degradation products hourly .
  • Matrix simplification : Replace complex environmental samples with defined buffer systems for controlled degradation studies .

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